Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H15ClN2O3. It is known for its unique structure, which includes a benzo[d][1,3]dioxole ring fused with a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone oxide, while reduction may yield the corresponding alcohol .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzo[d][1,3]dioxole ring structure and are studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole ring and are evaluated for their antitumor activities.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole ring and piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(piperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10;/h1-2,7,13H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEOLWHTDQBEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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